Topological Polar Surface Area (TPSA): 2-Thienyl vs. 3-Thienyl Regioisomer Comparison
The 2-thienyl substitution of the target compound yields a computed TPSA of 34.14 Ų, which is approximately 45% lower than the 62.4 Ų TPSA of the 3-thienyl regioisomer (2-methyl-1-(thiophen-3-yl)pentane-1,3-dione, CAS 1855663-33-0) [1]. According to the widely applied Veber rule, compounds with TPSA ≤ 140 Ų and rotatable bond count ≤ 10 are predicted to have favorable oral bioavailability; the markedly lower TPSA of the 2-thienyl isomer suggests superior predicted passive membrane permeability relative to its 3-thienyl counterpart, all other factors being equal [2]. This difference arises from the distinct spatial orientation of the sulfur atom relative to the diketone moiety, which alters the solvent-accessible surface contribution of the polar carbonyl and thiophene groups.
(~45% lower)
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | TPSA = 34.14 Ų (computed, Chemscene/Leyan platform) |
| Comparator Or Baseline | 2-Methyl-1-(thiophen-3-yl)pentane-1,3-dione: TPSA = 62.4 Ų (computed, XLogP3 methodology) |
| Quantified Difference | ~28 Ų lower (approximately 45% reduction in TPSA) |
| Conditions | Computational prediction; TPSA calculated by vendor-standard algorithms (Chemscene platform and XLogP3 methodology, respectively). Values may vary with calculation method. |
Why This Matters
This difference directly impacts predicted oral bioavailability and blood-brain barrier penetration potential in drug discovery programs, making the 2-thienyl isomer the preferred choice when lower TPSA is a design criterion.
- [1] Kuujia. 2-Methyl-1-(thiophen-3-yl)pentane-1,3-dione, CAS 1855663-33-0. Computed properties: Topological Polar Surface Area 62.4 Ų. Available at: https://www.kuujia.com/cas-1855663-33-0.html View Source
- [2] Veber, D.F.; Johnson, S.R.; Cheng, H.Y.; Smith, B.R.; Ward, K.W.; Kopple, K.D. Molecular properties that influence the oral bioavailability of drug candidates. J. Med. Chem., 2002, 45(12), 2615–2623. DOI: 10.1021/jm020017n. View Source
